molecular formula C8H3Cl2IN2 B12807620 1,6-Dichloro-4-iodo-2,7-naphthyridine

1,6-Dichloro-4-iodo-2,7-naphthyridine

Katalognummer: B12807620
Molekulargewicht: 324.93 g/mol
InChI-Schlüssel: ODORLIHZFMLQMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,6-Dichloro-4-iodo-2,7-naphthyridine is an organic compound characterized by the presence of nitrogen atoms in its heterocyclic structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dichloro-4-iodo-2,7-naphthyridine typically involves a series of organic reactions. One common method includes the halogenation of 2,7-naphthyridine derivatives. For instance, the reaction of 2,7-naphthyridine with chlorine and iodine under controlled conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process generally involves scaling up laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of advanced catalysts and purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

1,6-Dichloro-4-iodo-2,7-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Electrophilic Substitution: Reagents like bromine or sulfuric acid are common.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the chlorine or iodine atoms .

Wissenschaftliche Forschungsanwendungen

1,6-Dichloro-4-iodo-2,7-naphthyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes

Wirkmechanismus

The mechanism of action of 1,6-Dichloro-4-iodo-2,7-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns.

    1,6-Dichloro-2,7-naphthyridine: Similar structure but lacks the iodine atom.

    1-Chloro-4-iodo-2,7-naphthyridine: Similar but with only one chlorine atom.

Uniqueness

1,6-Dichloro-4-iodo-2,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C8H3Cl2IN2

Molekulargewicht

324.93 g/mol

IUPAC-Name

1,6-dichloro-4-iodo-2,7-naphthyridine

InChI

InChI=1S/C8H3Cl2IN2/c9-7-1-4-5(2-12-7)8(10)13-3-6(4)11/h1-3H

InChI-Schlüssel

ODORLIHZFMLQMA-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CN=C1Cl)C(=NC=C2I)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.